molecular formula C44H30N4O4 B3028549 Tetra(3-hydroxyphenyl)porphyrin CAS No. 22112-79-4

Tetra(3-hydroxyphenyl)porphyrin

Katalognummer B3028549
CAS-Nummer: 22112-79-4
Molekulargewicht: 678.7
InChI-Schlüssel: ZUELZXZJXUXJCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetra(3-hydroxyphenyl)porphyrins are a class of porphyrin compounds with hydroxyphenyl groups at the meso-positions of the tetrapyrrolic ring. These compounds have been extensively studied due to their potential applications in photodynamic therapy (PDT) for cancer treatment, as well as their use in solar energy conversion and catalysis . The presence of hydroxy groups in the molecule enhances their solubility and allows for further chemical modifications, making them versatile precursors for a variety of materials with opto-electronic properties .

Synthesis Analysis

The synthesis of tetra(3-hydroxyphenyl)porphyrins typically involves the Adler method, which is a condensation reaction between an aldehyde (such as m-hydroxybenzaldehyde) and pyrrole in the presence of a solvent like propionic acid . The reaction conditions, including the use of catalysts, solvent ratios, and reaction temperature, have been optimized to improve yields and purity. For instance, a reaction time of 50-60 minutes at a temperature range of 120-140°C using a solvent mixture of propionic acid, acetic acid, and nitrobenzene has been found to be effective . The synthesized compounds are then purified using techniques such as column chromatography and characterized by spectroscopic methods including H-1 NMR, FTIR, UV-vis, and fluorescence .

Molecular Structure Analysis

The molecular structures of tetra(3-hydroxyphenyl)porphyrins have been confirmed through various spectroscopic techniques. For example, H-1 NMR and FTIR spectroscopy have been used to elucidate the structure of novel liquid crystalline meso-tetra(4-(3,4,5-trialkoxybenzoate)phenyl)porphyrins . Additionally, crystallographic studies have revealed that these compounds can form isomorphous structures with a three-dimensional hydrogen-bonded network, which is facilitated by the hydroxyphenyl groups .

Chemical Reactions Analysis

Tetra(3-hydroxyphenyl)porphyrins can undergo a variety of chemical reactions. For instance, upon irradiation, 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) can yield quinonoid porphyrins, while its chlorin and bacteriochlorin derivatives exhibit true photobleaching, leading to several fragmentation products . The introduction of halogen atoms, such as bromine or iodine, into the porphyrin structure can significantly affect the photophysical and photodynamic characteristics of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetra(3-hydroxyphenyl)porphyrins have been extensively studied. These compounds exhibit strong absorption bands in the red region of the visible spectrum, which is crucial for their effectiveness as tumor photosensitizers . Their photophysical properties, such as absorption and fluorescence spectra, triplet state lifetime, and singlet oxygen generation capacity, have been measured and compared to clinically used photosensitizers like Foscan . Additionally, the influence of solvents on the tautomeric existence and morphological changes of these compounds has been investigated, revealing the significant role of solvent interactions in their behavior .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Tetra(3-hydroxyphenyl)porphyrins have been explored as potential photosensitizers for photodynamic therapy (PDT). They show promise in treating primary and recurrent head and neck cancer, with some derivatives in Phase III clinical trials in the USA and Canada (Songca & Mbatha, 2000). Their in-vitro activity against cancer cell cultures, particularly their photoactivity and tissue distribution, have been investigated using methods like the MTT test and 19F NMR spectroscopy (Songca, 2001).

Synthesis and Characterization

New derivatives of tetrakis(hydroxyphenyl)porphyrin have been synthesized, with their physical properties assessed for their usefulness as photosensitizers in anticancer PDT. These studies include absorption and fluorescence spectra, triplet state lifetime, stability, and singlet oxygen generation capability (Rojkiewicz et al., 2013).

Spectroscopic and Molecular Studies

Spectroscopic and molecular modeling studies have been conducted to understand the binding of meso-tetrakis(4-hydroxyphenyl)porphyrin to human serum albumin. This research is crucial for understanding how these compounds interact with biological molecules (An et al., 2009).

Photophysical Properties

Studies on the photophysical properties of these compounds, including their UV-vis, emission, and excitation spectra in different solvents and acid pH-media, have been conducted. Such research helps in developing new materials with opto-electronic properties for applications like PDT, solar energy conversion, and catalysis (Cretu et al., 2008).

Novel Conjugates for Photodynamic Therapy

Novel porphyrin–Schiff base conjugates derived from tetra(4-aminophenyl)porphyrin have been synthesized and evaluated for their biological activities against human epidermoid carcinoma cells. These conjugates are potential candidates for photodynamic therapy agents (Yao et al., 2016).

Catalysis Applications

The use of tetrakis(4-hydroxyphenyl)porphyrin modified with poly(ethylene glycol) for oxidative cleavage of alkenes in both organic and water solutions has been studied. This demonstrates the potential of these compounds in catalytic applications (Liu et al., 2007).

Nanostructure Applications

The self-assembly properties of amphiphilic tetrakis(4-hydroxyphenyl)porphyrins in aqueous solution have been studied. This research is vital for understanding the formation of nanostructures with different morphologies, which can be useful in medicine, sensor formulation, and environmental-friendly catalysts (Lu et al., 2009).

Wirkmechanismus

Tetra(3-hydroxyphenyl)porphyrin, also known as 3,3’,3’‘,3’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakisphenol, is a compound that has attracted significant interest due to its potential applications in photodynamic therapy .

Target of Action

The primary targets of this compound are cancer cells . The compound has superior tumor-localizing properties, which makes it an effective photosensitizer .

Mode of Action

This compound acts as a photosensitizing agent . It enters cancer cells and is activated via light to produce reactive species which destroy the cell . The compound is excited from ground state to the first excited singlet state by the application of 652 nm light . It then undergoes intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution between normal and cancer tissue . The compound shows high localization in cancer tissue . The development of supramolecular platforms has improved the compound’s pharmacokinetics and tumor-homing .

Result of Action

The result of the compound’s action is the destruction of cancer cells . The compound has a high tumor-necrosis/normal-tissue damage ratio when used as a photosensitizer . This means that it effectively destroys cancer cells while minimizing damage to normal tissue .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound shows high toxicity in the dark . This suggests that the compound’s action, efficacy, and stability are influenced by light conditions .

Zukünftige Richtungen

The future directions for Tetra(3-hydroxyphenyl)porphyrin include its use in the development of unsymmetrical porphyrins for applications such as photodynamic therapy and nonlinear optics . There is also potential for its use in the selective extraction and determination of Hg (II) ion in spiked water samples .

Eigenschaften

IUPAC Name

3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUELZXZJXUXJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025582
Record name 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22112-79-4
Record name 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxybenzaldehyde (0.910 g, 7.45 mmol) is dissolved in propionic acid (50 mL) and heated to 140° C. Pyrrole (0.52 mL, 7.45 mmol) is added in one portion and the mixture heated at reflux for 2 h. Stirring is continued for an additional 12 h at room temperature. Propionic acid is removed in vacuo and the residue dissolved in acetone and purified by chromatography on a column (250 g) of silica which is eluted with toluene containing a continuously increasing proportion of ethyl acetate. The product is eluted with toluene:ethyl acetate (6:1 by vol.). Solvent is removed in vacuo to afford the product as a violet solid.
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.